Product packaging for 2-Bromo-4-phenylbutanenitrile(Cat. No.:CAS No. 147288-34-4)

2-Bromo-4-phenylbutanenitrile

Cat. No.: B2956807
CAS No.: 147288-34-4
M. Wt: 224.101
InChI Key: HSUPLFJIPJPDEH-UHFFFAOYSA-N
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Description

Significance of α-Halo Nitriles and Phenylbutane Scaffolds in Organic Synthesis

The importance of 2-Bromo-4-phenylbutanenitrile in organic synthesis can be inferred from the well-established roles of its core components: the α-halo nitrile functionality and the phenylbutane scaffold.

α-Halo Nitriles: These compounds are highly versatile intermediates in organic synthesis. The presence of both a nitrile group and a halogen on the same carbon atom activates the molecule for a variety of transformations. The nitrile group, with its electron-withdrawing nature, enhances the reactivity of the α-carbon. The halogen atom serves as a good leaving group in nucleophilic substitution reactions. This dual functionality allows for the introduction of a wide range of substituents at the α-position, making α-halo nitriles valuable precursors for the synthesis of more complex molecules. researchgate.net The nitrile group itself can be further transformed into other functional groups such as carboxylic acids, amides, and amines, adding to the synthetic utility of this class of compounds. researchgate.net

Phenylbutane Scaffolds: The phenylbutane structural motif is found in a variety of biologically active compounds. This framework provides a combination of a rigid aromatic ring and a flexible alkyl chain, which can be crucial for binding to biological targets. The phenyl group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, while the butane chain allows for conformational flexibility to optimize binding. For instance, pyrazole derivatives containing a phenylbutane-like structure have been investigated for their potential pharmacological activities. researchgate.netnih.gov The versatility of this scaffold makes it an attractive starting point for the design and synthesis of new therapeutic agents.

Overview of Key Research Areas Pertaining to this compound

Given the chemical nature of this compound, research involving this compound would likely focus on its synthesis and its application as a building block in the creation of more complex molecules.

Synthesis: The synthesis of this compound would likely involve the α-bromination of 4-phenylbutanenitrile. Various methods for the α-bromination of nitriles and other carbonyl compounds have been developed, often employing reagents like N-bromosuccinimide (NBS). For example, a convenient synthesis of 2-bromo-2-(methoxy(phenyl)methyl)malononitrile has been reported using NBS in methanol. mdpi.com Alternatively, the synthesis could potentially be achieved through the reaction of a suitable precursor with a bromide source. A patent describes the preparation of 4-bromo-2,2-diphenylbutyronitrile, a related compound, highlighting methods for introducing bromine into a phenylbutanenitrile framework. google.com

Reactions and Synthetic Applications: As an α-halo nitrile, this compound is expected to be a valuable precursor in various organic reactions. Its primary reactivity would involve nucleophilic substitution at the α-carbon, displacing the bromide ion. This would allow for the introduction of a wide array of functional groups. Furthermore, the nitrile group can undergo a range of transformations. For example, nitriles can be hydrolyzed to carboxylic acids or reacted with organometallic reagents to form ketones. The reduction of nitriles yields primary amines. researchgate.net These reactions open up pathways to a diverse set of molecules with potential applications in medicinal chemistry and materials science. Research on the reaction of N-bromoacetamide with olefins has led to the formation of 2-bromo-N-bromoacetimidates, indicating the complex reactivity that can be accessed from related bromo-compounds. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrN B2956807 2-Bromo-4-phenylbutanenitrile CAS No. 147288-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUPLFJIPJPDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147288-34-4
Record name 2-bromo-4-phenylbutanenitrile
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Advanced Synthetic Methodologies for 2 Bromo 4 Phenylbutanenitrile

Strategies for Direct Synthesis of 2-Bromo-4-phenylbutanenitrile

The direct synthesis of this compound can be approached by forming the carbon-bromine bond on a pre-existing nitrile scaffold or by introducing the nitrile group into a molecule already containing the bromo-phenylbutane framework.

Halogenation Approaches

One of the most direct methods for synthesizing this compound is through the α-halogenation of the parent compound, 4-phenylbutanenitrile nih.govchemspider.com. This reaction targets the carbon atom adjacent (in the alpha position) to the nitrile group. The nitrile group activates this position, making the α-hydrogen acidic and susceptible to substitution.

The reaction typically proceeds by generating a carbanion intermediate (a nitrile anion) using a strong base, which is then quenched with an electrophilic bromine source. wikipedia.org Alternatively, radical bromination can be employed. Common brominating agents are favored for their reactivity and selectivity. mt.comtcichemicals.com N-Bromosuccinimide (NBS) is a widely used reagent for such transformations, often in the presence of a radical initiator or light. mt.com

Table 1: Comparison of Potential Brominating Agents for α-Halogenation

Reagent Reaction Type Typical Conditions Advantages
N-Bromosuccinimide (NBS) Radical or Ionic CCl₄ or CH₂Cl₂, radical initiator (AIBN/BPO) or acid/base catalyst High selectivity for allylic/benzylic positions, easier to handle than Br₂.
Bromine (Br₂) Radical or Ionic UV light or heat for radical; acid/base catalysis for ionic Readily available, potent brominating agent.
Ceric Ammonium (B1175870) Nitrate (CAN) – KBr In situ Br₂ generation Ethanolic-aqueous medium Greener alternative to using elemental bromine directly. researchgate.net

| 1,3-Dibromo-5,5-dimethylhydantoin | Radical | Nonpolar solvent, initiator | Solid, stable, and provides a controlled release of bromine. |

The choice of reagent and conditions is critical to ensure selective bromination at the C-2 position and to minimize side reactions, such as bromination on the aromatic ring.

Nitrile Group Introduction Methodologies

An alternative strategy involves introducing the nitrile functional group into a molecule that already possesses the desired carbon skeleton and bromine atom. A common and effective method for synthesizing nitriles is the nucleophilic substitution of an alkyl halide with a cyanide salt. wikipedia.org

In this approach, a precursor such as 1,3-dibromo-1-phenylpropane would be reacted with a cyanide source, like sodium or potassium cyanide. The cyanide ion (CN⁻) acts as a nucleophile, displacing one of the bromide ions to form the C-C bond and introduce the nitrile group. Careful control of stoichiometry and reaction conditions is necessary to favor substitution at the desired position and avoid the formation of dinitrile byproducts.

Table 2: Methodologies for Nitrile Group Introduction

Precursor Reagent Typical Solvent Key Considerations
1,3-Dibromo-1-phenylpropane Sodium Cyanide (NaCN) DMSO, DMF, or Ethanol/Water Control of stoichiometry to achieve monosubstitution.
1,3-Dibromo-1-phenylpropane Potassium Cyanide (KCN) Phase-transfer catalyst (e.g., TBAB) in a two-phase system Enhanced reactivity and milder conditions.

| 4-Phenyl-1,3-propanediol derivative (e.g., tosylate) | Sodium Cyanide (NaCN) | Polar aprotic solvents (e.g., Acetonitrile) | Two-step process: activation of hydroxyl group followed by substitution. |

This pathway leverages well-established nucleophilic substitution reactions, offering a reliable route to the target compound from different starting materials.

Enantioselective Synthesis of Chiral this compound

The C-2 position of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Enantioselective synthesis aims to produce predominantly one of these enantiomers, which is crucial in fields like pharmaceutical development where biological activity is often stereospecific.

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to steer a reaction towards the formation of a specific enantiomer. nih.govmdpi.com For the synthesis of chiral this compound, this could involve the asymmetric bromination of an enolate derived from 4-phenylbutanenitrile. A chiral phase-transfer catalyst could be employed to deliver the bromine source to one face of the planar enolate intermediate preferentially.

Another potential strategy is the use of chiral metal-ligand complexes. For instance, complexes of metals like copper or nickel with chiral ligands can catalyze the stereoconvergent coupling of racemic α-haloboronates with organozinc reagents to create enantioenriched products. nih.gov A similar concept could be adapted for the synthesis of the target molecule. Asymmetric hydrogenation of a suitable unsaturated precursor using a chiral catalyst, such as a Ru-BINAP complex, is another powerful technique to establish stereocenters with high optical purity. internationaljournalssrg.org

Table 3: Potential Catalytic Asymmetric Strategies

Strategy Catalyst Type Precursor Molecule Mechanism
Asymmetric Bromination Chiral Phase-Transfer Catalyst 4-Phenylbutanenitrile Stereoselective proton abstraction and subsequent electrophilic bromination.
Asymmetric Conjugate Addition Chiral Lewis Acid or Organocatalyst α,β-Unsaturated nitrile Enantioselective addition of a nucleophile to establish the stereocenter.

| Asymmetric Hydrogenation | Chiral Metal Complex (e.g., Ru-BINAP) | Unsaturated precursor with a double bond at C2-C3 | Stereoselective delivery of hydrogen across the double bond. internationaljournalssrg.org |

Chiral Auxiliary-Based Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This is a robust and well-established method for controlling stereochemistry. scispace.comresearchgate.net

For the synthesis of chiral this compound, one could start with 4-phenylbutanoic acid. The acid would be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.org The resulting imide's enolate can then be generated and subjected to diastereoselective bromination. The bulky chiral auxiliary blocks one face of the enolate, forcing the bromine to add from the less sterically hindered face. The final steps involve the removal of the auxiliary and the conversion of the carboxylic acid group to a nitrile.

Table 4: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Class Key Feature Typical Application
Evans Oxazolidinones Oxazolidinone Forms a planar enolate with a sterically biased face. Asymmetric alkylations, aldol reactions. researchgate.net
Pseudoephedrine Amino alcohol Forms a stable chelate with the enolate, directing electrophiles. wikipedia.org Asymmetric alkylation to produce chiral carboxylic acids.
Camphorsultam Sultam Rigid bicyclic structure provides excellent stereocontrol. wikipedia.org Diels-Alder reactions, alkylations.

| 8-Phenylmenthol | Terpenoid derivative | Provides steric shielding to control facial selectivity. wikipedia.org | Ene reactions, cycloadditions. |

Green Chemistry and Sustainable Synthetic Routes for this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.netresearchgate.net Applying these principles to the synthesis of this compound involves optimizing reactions to be more environmentally benign.

Key strategies include:

Alternative Solvents: Replacing traditional volatile and toxic organic solvents (e.g., carbon tetrachloride, chloroform) with greener alternatives like water, ethanol, ionic liquids, or supercritical fluids. chemistryjournals.net

Catalysis: Using catalytic reagents instead of stoichiometric ones to minimize waste. This includes biocatalysis, which employs enzymes to perform chemical transformations. researchgate.net For instance, the use of a halogenase enzyme could provide a highly selective and environmentally friendly method for bromination. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.net

Renewable Feedstocks: Developing routes that start from renewable, rather than petrochemical-based, raw materials.

Table 5: Comparison of Traditional vs. Green Synthetic Approaches

Process Step Traditional Method Green/Sustainable Alternative Green Chemistry Principle
Bromination Elemental Bromine in CCl₄ NBS with catalytic initiator; Ceric Ammonium Nitrate/KBr in Ethanol/Water researchgate.net Use of safer reagents and solvents.
Nitrile Synthesis NaCN in DMSO Phase-transfer catalysis in a biphasic system to reduce solvent use. Reduction of derivatives, catalysis.
Energy Input Conventional reflux heating for several hours Microwave-assisted synthesis to shorten reaction times. Energy efficiency.

| Catalysis | Stoichiometric strong bases (e.g., LDA) | Use of recyclable catalysts; Biocatalysis with enzymes (e.g., halogenases). nih.govresearchgate.net | Catalysis, use of renewable feedstocks. |

By integrating these approaches, the synthesis of this compound can be made more efficient, safer, and more sustainable. rsc.org

Reactivity and Reaction Pathways of 2 Bromo 4 Phenylbutanenitrile

Halogen Atom Reactivity and Substitution Reactions

The carbon-bromine bond in 2-Bromo-4-phenylbutanenitrile is polarized, rendering the alpha-carbon electrophilic and susceptible to attack by nucleophiles. youtube.com This reactivity is the basis for a variety of substitution reactions.

Nucleophilic Displacement Pathways

This compound readily undergoes nucleophilic substitution, where the bromide ion is replaced by an incoming nucleophile. Due to its nature as a secondary alkyl halide, it can theoretically react via both SN1 and SN2 mechanisms. However, the SN2 pathway, a single-step concerted process, is generally favored with good nucleophiles. ksu.edu.sa In this mechanism, the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group. byjus.com

A variety of nucleophiles can be employed to generate a range of functionalized products. For instance, reaction with aqueous alkali (e.g., NaOH) introduces a hydroxyl group, while reaction with ammonia provides a route to primary amines. youtube.comsavemyexams.com The use of potassium cyanide as a nucleophile is a common strategy to extend a carbon chain, replacing the bromine with another nitrile group. savemyexams.comsavemyexams.com

Table 1: Examples of Nucleophilic Substitution Reactions
NucleophileReagent ExampleProduct Class
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)α-Hydroxy Nitrile
Cyanide (CN⁻)Potassium Cyanide (KCN)Malononitrile derivative
Ammonia (NH₃)Aqueous Ammoniaα-Amino Nitrile
Fluoride (F⁻)Silver Fluoride (AgF)α-Fluoro Nitrile
Azide (N₃⁻)Sodium Azide (NaN₃)α-Azido Nitrile

Hydrodehalogenation and Elimination Processes

In addition to substitution, this compound can undergo elimination and hydrodehalogenation reactions, particularly in the presence of a base.

Elimination Reactions: When treated with a strong base, the compound can undergo a β-elimination reaction to form an alkene. mgscience.ac.in This process involves the removal of the bromine atom from the alpha-carbon and a proton from the adjacent (beta) carbon, resulting in the formation of a carbon-carbon double bond. ksu.edu.sa These reactions typically compete with SN2 substitution, with the outcome influenced by factors such as the strength and steric bulk of the base, temperature, and solvent. masterorganicchemistry.com

For this compound, elimination can theoretically yield two constitutional isomers. According to Zaitsev's rule, the more substituted (and thus more stable) alkene is generally the major product when using a small, strong base like sodium ethoxide. ksu.edu.samsu.edu However, the use of a sterically hindered, bulky base such as potassium tert-butoxide can favor the formation of the less substituted alkene (Hofmann product). ksu.edu.saksu.edu.sa

Hydrodehalogenation: This process, also known as reductive dehalogenation, involves the replacement of the bromine atom with a hydrogen atom. This can occur as an undesired side reaction during other transformations, for example, in the presence of certain transition metal catalysts. It can also be achieved intentionally using specific reducing agents, such as photoreductants like Hantzsch esters, which can initiate a one-electron transfer to promote debromination. researchgate.net

Transformations Involving the Nitrile Functional Group

The cyano group (C≡N) in this compound is a versatile functional handle that can be converted into other important chemical moieties, primarily amines and carboxylic acid derivatives.

Reduction Pathways to Amines

The nitrile group can be reduced to a primary amine through the addition of hydrogen across the carbon-nitrogen triple bond. This transformation is a valuable method for synthesizing amines. Powerful reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield the primary amine. Another approach involves catalytic hydrogenation, though this may also affect other functional groups in the molecule.

Hydrolysis to Carboxylic Acids or Amides

Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids. The reaction proceeds via an amide intermediate, which can sometimes be isolated by using milder reaction conditions.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid (e.g., H₂SO₄ or HCl) and heat, the nitrogen atom of the nitrile is protonated, making the carbon atom more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads first to an amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: When heated with an aqueous base like sodium hydroxide, the hydroxide ion attacks the electrophilic carbon of the nitrile. Subsequent protonation by water forms an imidic acid, which tautomerizes to an amide. Under the basic conditions, the amide is then hydrolyzed to a carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid.

Mechanisms of C-C Bond Formation Involving this compound

As an alkyl halide, this compound is an excellent electrophile for the formation of new carbon-carbon bonds. It can react with a variety of carbon-based nucleophiles, typically through an SN2 mechanism.

One important class of reactions involves organometallic reagents. For instance, Grignard reagents (R-MgBr) and organocuprates (R₂CuLi) can react with this compound to displace the bromide and form a new C-C bond, effectively attaching the 'R' group from the organometallic compound to the alpha-carbon of the nitrile. Transition metal-catalyzed coupling reactions, often employing palladium or nickel catalysts, provide another powerful method for forming C-C bonds with organometallic partners like organozinc reagents. illinois.edu

Another key pathway involves the reaction with enolates. Enolates, which are carbanions derived from the deprotonation of a carbon alpha to a carbonyl group, are strong nucleophiles. libretexts.org The reaction of an enolate with this compound results in the alkylation of the enolate, forming a new bond between the α-carbon of the nitrile and the α-carbon of the carbonyl compound.

Table 2: Examples of C-C Bond Forming Reactions
Carbon NucleophileReagent ClassReaction Type
Grignard ReagentOrganomagnesium Halide (R-MgX)Alkylation
Organocuprate (Gilman Reagent)Lithium Dialkylcuprate (R₂CuLi)Alkylation
EnolateDeprotonated Carbonyl Compoundα-Alkylation
Organozinc ReagentOrganozinc Halide (R-ZnX)Transition-Metal Catalyzed Cross-Coupling

Reductive Cross-Coupling Reactions

Reductive cross-coupling reactions offer a powerful method for the formation of carbon-carbon bonds. In the context of this compound, these reactions typically involve the use of a transition metal catalyst, most commonly palladium, to couple the butanenitrile scaffold with another organic moiety.

While direct studies on this compound are not extensively documented in publicly available literature, the principles of similar reactions, such as the Suzuki-Miyaura coupling, provide a framework for its expected reactivity. In a typical Suzuki-Miyaura reaction, an organoboron compound couples with an organic halide in the presence of a palladium catalyst and a base. For this compound, the reaction would likely proceed via the catalytic cycle illustrated below.

Plausible Catalytic Cycle for Suzuki-Miyaura Coupling:

StepDescriptionIntermediate
1. Oxidative Addition The active Pd(0) catalyst inserts into the C-Br bond of this compound.Pd(II) complex
2. Transmetalation The organoboron reagent transfers its organic group to the palladium center, displacing the bromide.Di-organo-Pd(II) complex
3. Reductive Elimination The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.Pd(0) catalyst

The success of such a reaction would be contingent on factors such as the choice of catalyst, ligands, base, and solvent system. The electronic and steric properties of the coupling partners would also play a significant role in the reaction efficiency.

Radical Addition and Cyclization Processes

The carbon-bromine bond in this compound can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or photoredox catalysis to generate a carbon-centered radical at the α-position to the nitrile. This radical intermediate can then participate in a variety of addition and cyclization reactions.

One potential pathway is the intramolecular cyclization to form five-membered ring systems, such as substituted pyrrolidines, if a suitable internal alkene or alkyne is present in the molecule. The regioselectivity of the cyclization would be governed by Baldwin's rules, with a 5-exo-trig or 5-exo-dig cyclization being favored.

Hypothetical Radical Cyclization Pathway:

StepDescription
1. Initiation Generation of the α-cyano radical from this compound.
2. Cyclization Intramolecular attack of the radical onto a tethered unsaturated bond.
3. Propagation/Termination Abstraction of a hydrogen atom or radical combination to yield the final product.

The efficiency and stereochemical outcome of such radical cyclizations are influenced by the nature of the substituent on the radical precursor and the reaction conditions.

Carbocation-Mediated Reactions

Heterolytic cleavage of the carbon-bromine bond in this compound can lead to the formation of a secondary carbocation stabilized by the adjacent nitrile group through resonance. This carbocation can then undergo various transformations, including nucleophilic attack, elimination, or rearrangement.

The stability of this carbocation is a key factor in determining the reaction pathway. The presence of the electron-withdrawing nitrile group can influence the carbocation's reactivity. Carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, are possible if they lead to a more stable carbocationic intermediate. However, the stability of the initial secondary carbocation adjacent to the nitrile may disfavor extensive rearrangements.

Potential Carbocation-Mediated Pathways:

Reaction TypeDescription
Nucleophilic Substitution (SN1) The carbocation is trapped by a nucleophile to form a substitution product.
Elimination (E1) Loss of a proton from an adjacent carbon atom leads to the formation of an alkene.
Rearrangement Migration of a hydride or alkyl group to form a more stable carbocation, followed by reaction.

Chemoselectivity and Regioselectivity in Reactions of this compound

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. In this compound, the primary sites of reactivity are the C-Br bond and the nitrile group. In many reactions, the C-Br bond is significantly more reactive, particularly in transformations involving radical intermediates or organometallic reagents. For instance, in a reductive cross-coupling reaction, the palladium catalyst would selectively activate the C-Br bond over the nitrile group.

Regioselectivity concerns the preferential formation of one constitutional isomer over another in a reaction that can yield multiple products. In the context of this compound, regioselectivity becomes important in reactions involving nucleophilic attack or elimination.

For example, in a reaction with a nucleophile, attack will preferentially occur at the carbon bearing the bromine atom. In elimination reactions, the position of the resulting double bond is determined by the regioselectivity of proton abstraction. According to Zaitsev's rule, the more substituted alkene is typically the major product, although the choice of base and reaction conditions can influence this outcome.

The table below summarizes the expected selectivity in key reactions of this compound.

Summary of Selectivity in Reactions:

Reaction TypeSelectivityExpected Outcome
Reductive Cross-CouplingChemoselectiveReaction at the C-Br bond, leaving the nitrile group intact.
Radical CyclizationRegioselectiveFavors the formation of a five-membered ring (5-exo cyclization).
Nucleophilic SubstitutionRegioselectiveNucleophilic attack at the carbon bearing the bromine atom.
EliminationRegioselectiveFormation of the more substituted alkene is generally favored.

Applications of 2 Bromo 4 Phenylbutanenitrile As a Key Synthetic Intermediate

Precursor for Enantioenriched α,α-Disubstituted Nitriles

The synthesis of enantioenriched α,α-disubstituted nitriles is of considerable interest in medicinal chemistry and materials science due to the prevalence of this motif in bioactive molecules and functional materials. 2-Bromo-4-phenylbutanenitrile serves as a potential prochiral substrate for the generation of such compounds through catalytic enantioselective alkylation. In this approach, the α-hydrogen is first abstracted by a base to form a prochiral enolate, which can then be alkylated in the presence of a chiral catalyst to yield an enantioenriched product.

While specific studies on the enantioselective alkylation of this compound are not extensively documented, the principles of this transformation are well-established for other α-bromo nitriles. Chiral phase-transfer catalysts or metal complexes with chiral ligands are commonly employed to control the stereochemical outcome of the reaction. For instance, the use of chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts has proven effective in the enantioselective alkylation of various α-substituted nitriles.

A hypothetical reaction scheme for the enantioselective synthesis of an α,α-disubstituted nitrile starting from this compound is presented below:

Scheme 1: Hypothetical Enantioselective Alkylation of this compound

The success of such a reaction would provide access to a range of chiral building blocks where the bromine atom can be further manipulated, and the nitrile group can be converted to other functionalities.

CatalystAlkylating Agent (R-X)SolventBaseEnantiomeric Excess (ee)
Chiral Quaternary Ammonium SaltBenzyl bromideToluene50% aq. NaOH>90%
Chiral Palladium ComplexAllyl acetateTHFLHMDS>95%
Chiral Nickel ComplexMethyl iodideDMENaHMDS>88%

This table presents representative data for the enantioselective alkylation of analogous α-bromo nitriles and serves as a predictive model for the potential of this compound in similar transformations.

Role in the Synthesis of Phenethylamine (B48288) Derivatives

Phenethylamines are a class of compounds with a wide range of pharmacological activities, forming the backbone of many neurotransmitters, hormones, and therapeutic agents. nih.gov this compound is a valuable precursor for the synthesis of substituted phenethylamine derivatives. The synthetic utility of this intermediate lies in the ability to transform the nitrile group into a primary amine and to either remove or displace the bromine atom.

The reduction of the nitrile functionality is a key step in this process. A variety of reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), or sodium borohydride (B1222165) in the presence of a catalyst. chemrxiv.org The choice of reducing agent can be critical to avoid undesired side reactions, such as the reduction of the phenyl ring or cleavage of the carbon-bromine bond.

Simultaneously or in a subsequent step, the bromine atom can be addressed. Reductive debromination can be achieved using various methods, such as catalytic hydrogenation or treatment with radical-based reducing agents like tributyltin hydride. Alternatively, the bromine can serve as a leaving group for the introduction of other functional groups via nucleophilic substitution, further diversifying the potential phenethylamine derivatives.

A general synthetic route from this compound to a phenethylamine derivative is illustrated below:

Scheme 2: Synthesis of a Phenethylamine Derivative

This synthetic strategy allows for the preparation of phenethylamines with substitution patterns that may be difficult to access through other routes.

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov The bifunctional nature of this compound makes it an excellent building block for the synthesis of these important ring systems. Specifically, the presence of a bromine atom at the γ-position relative to the nitrile group (if considering the phenyl group as part of the main chain) or more accurately, on the carbon adjacent to the nitrile, and a three-carbon chain separating it from the phenyl group, allows for intramolecular cyclization reactions to form five-membered rings, such as pyrrolidines. organic-chemistry.org

The synthesis of pyrrolidine (B122466) derivatives can be achieved by reacting this compound with a primary amine. The initial step involves the nucleophilic attack of the amine on the carbon bearing the bromine atom, leading to the formation of a secondary amine intermediate. Subsequent intramolecular cyclization, where the newly introduced nitrogen attacks the nitrile carbon, followed by hydrolysis, would lead to a substituted pyrrolidinone. Alternatively, reduction of the nitrile to an amine prior to or after the initial substitution can lead to substituted pyrrolidines.

The general approach to synthesizing a pyrrolidine derivative from this compound is depicted in the following scheme:

Scheme 3: Synthesis of a Pyrrolidine Derivative

The following table provides examples of the synthesis of substituted pyrrolidines from related γ-haloketones or esters, which are analogous transformations to what could be expected from this compound.

Starting MaterialAmineCatalyst/ConditionsProduct
Ethyl 4-bromobutanoateBenzylamineK₂CO₃, DMF, 80 °C1-Benzylpyrrolidin-2-one
5-Chloropentan-2-oneAnilineNaI, K₂CO₃, MeCN, reflux1-Phenyl-5-methylpyrrolidin-2-one
γ-ButyrolactoneMethylamineHigh temperature and pressureN-Methyl-2-pyrrolidone

This table illustrates common conditions for the synthesis of pyrrolidine derivatives from analogous starting materials.

Contributions to Complex Molecular Architectures

Beyond its application in the synthesis of specific compound classes, this compound serves as a versatile building block in the construction of more complex molecular architectures. nih.gov Its utility stems from the orthogonal reactivity of its two functional groups, allowing for sequential and selective transformations.

The bromine atom can participate in a variety of carbon-carbon bond-forming reactions, such as Suzuki, Stille, or Negishi cross-coupling reactions, to introduce new aryl or vinyl substituents. It can also be converted into an organometallic reagent, such as a Grignard or organolithium reagent, by metal-halogen exchange, which can then react with a wide range of electrophiles.

The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine (as discussed in section 4.2), or participate in cycloaddition reactions. This dual reactivity allows for the incorporation of the 4-phenylbutane backbone into larger molecules with precise control over the introduction of additional functionality.

For example, one could envision a synthetic strategy where the bromine is first used in a cross-coupling reaction to attach a complex fragment, and then the nitrile group is transformed to introduce a key pharmacophore or a point of attachment for further elaboration. This modular approach is a cornerstone of modern organic synthesis, and bifunctional intermediates like this compound are essential tools in this endeavor.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Phenylbutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR AnalysisAnalysis of the ¹H NMR spectrum would be expected to reveal the chemical shift, integration, and multiplicity for each unique proton in the 2-Bromo-4-phenylbutanenitrile structure. This would include signals for the aromatic protons of the phenyl group, the diastereotopic methylene protons, and the methine proton adjacent to the bromine and nitrile groups.

Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, including the nitrile carbon, the carbons of the phenyl ring, the aliphatic carbons in the chain, and the carbon bonded to the bromine atom. libretexts.org The chemical shifts would be indicative of the electronic environment of each carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the this compound molecule. This technique provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula, C₁₀H₁₀BrN. uni.lu The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) would also be a key feature for confirmation.

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis would provide definitive information about its three-dimensional structure in the solid state. This powerful technique would determine bond lengths, bond angles, and the precise spatial arrangement of the atoms. For this chiral molecule, X-ray diffraction of a single enantiomer or a crystalline derivative would unambiguously establish its absolute stereochemistry.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a sample and, for chiral compounds, determining its enantiomeric composition. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be used to detect and quantify any impurities. researchgate.net

For the separation of the enantiomers of this chiral nitrile, chiral HPLC would be the method of choice. sigmaaldrich.com Using a suitable chiral stationary phase, it would be possible to resolve the two enantiomers and determine the enantiomeric excess (e.e.) of a non-racemic sample.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C stretching for the aromatic ring, and a C-Br stretching vibration, typically found in the fingerprint region (below 600 cm⁻¹). docbrown.info

Computational and Theoretical Investigations of 2 Bromo 4 Phenylbutanenitrile

Quantum Chemical Studies on Reactivity and Electronic Structure (e.g., DFT)

Currently, there are no published quantum chemical studies, such as those employing Density Functional Theory (DFT), specifically focused on 2-Bromo-4-phenylbutanenitrile. Such studies are fundamental to understanding the electronic landscape of a molecule.

Should such research be undertaken, DFT calculations could provide valuable data on the molecule's electronic properties. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations would reveal the distribution of electron density, allowing for the creation of a Molecular Electrostatic Potential (MEP) map. This map would identify the electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule, offering predictions about its reactive behavior with other chemical species. Other properties like ionization potential, electron affinity, and global reactivity descriptors (e.g., electronegativity, hardness, and softness) would also be quantifiable.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO EnergyData not availableIndicates the ability to donate electrons.
LUMO EnergyData not availableIndicates the ability to accept electrons.
HOMO-LUMO GapData not availableCorrelates with chemical reactivity and stability.
Ionization PotentialData not availableEnergy required to remove an electron.
Electron AffinityData not availableEnergy released when an electron is added.
ElectronegativityData not availableMeasure of an atom's ability to attract shared electrons.
HardnessData not availableResistance to change in electron distribution.

This table illustrates the type of data that would be generated from DFT studies. Currently, no specific values are available in the literature for this compound.

Molecular Dynamics Simulations for Conformational Analysis

There is no evidence of molecular dynamics (MD) simulations having been performed to analyze the conformational landscape of this compound. MD simulations are a computational method used to study the physical movement of atoms and molecules over time.

For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations would be instrumental in exploring its various possible conformations and determining their relative stabilities. By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a specific solvent), researchers could identify the most energetically favorable shapes the molecule adopts. This information is critical as the conformation of a molecule can significantly influence its reactivity and biological activity. The results would typically be presented as a potential energy surface, showing energy minima corresponding to stable conformers.

Mechanistic Insights from Computational Modeling

Computational modeling has not been applied to investigate the reaction mechanisms involving this compound. Such studies are vital for understanding how a molecule participates in chemical reactions on a step-by-step basis.

For instance, computational modeling could be used to explore the pathways of nucleophilic substitution reactions, a common reaction type for bromoalkanes. By calculating the energy profiles of potential reaction pathways, including the structures and energies of transition states and intermediates, researchers could predict the most likely mechanism (e.g., SN1 or SN2). This would provide fundamental insights into the molecule's reactivity, selectivity, and the potential products that could be formed under various reaction conditions.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist, there are no available computational studies that predict the spectroscopic parameters of this compound. Theoretical calculations are often used to complement and aid in the interpretation of experimental spectra.

For example, by using methods like DFT, it is possible to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be predicted, which is an invaluable tool for confirming the structure of a compound and assigning experimental NMR signals. The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) would also allow for the theoretical calculation of the molecule's UV-Visible spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterSignificance
Infrared (IR) SpectroscopyVibrational Frequencies (cm-1)Data not available
1H NMR SpectroscopyChemical Shifts (ppm)Data not available
13C NMR SpectroscopyChemical Shifts (ppm)Data not available
UV-Visible SpectroscopyAbsorption Maxima (λmax in nm)Data not available

This table represents the kind of spectroscopic data that computational studies could provide. No such predictive data has been published for this compound.

Future Research Trajectories and Interdisciplinary Opportunities for 2 Bromo 4 Phenylbutanenitrile

Exploration of Novel Catalytic Transformations

The reactivity of the α-bromo nitrile moiety in 2-Bromo-4-phenylbutanenitrile serves as a prime handle for a variety of catalytic C-C and C-heteroatom bond-forming reactions. Future research will likely focus on expanding the catalytic toolbox to manipulate this functional group with high precision and efficiency.

Transition-metal catalysis, a cornerstone of modern organic synthesis, offers significant potential. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are particularly promising. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.org The reaction of this compound with various organoboron reagents (in Suzuki-Miyaura coupling) or alkenes (in Heck coupling) could generate a diverse library of α-substituted-4-phenylbutanenitriles. nih.govnih.gov These reactions are renowned for their functional group tolerance and reliability in forming new carbon-carbon bonds. researchgate.netlibretexts.org Similarly, nickel-catalyzed cross-coupling reactions with arylboronic acids present a milder and more economical alternative for direct arylation at the α-position. nih.gov

Beyond the bromine, the nitrile group itself can participate in catalytic transformations. Transition-metal-catalyzed additions of reagents like boronic acids across the C≡N triple bond can provide access to ketones and other valuable functional groups after hydrolysis, representing a powerful strategy for molecular diversification. nih.govbohrium.com

The table below outlines potential transition-metal-catalyzed reactions for this compound.

Catalytic Reaction Coupling Partner Potential Product Scaffold Catalyst System (Example)
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acidα-Aryl/Vinyl-4-phenylbutanenitrilePalladium(0) complexes
Heck CouplingAlkeneα-Alkenyl-4-phenylbutanenitrilePalladium(0) complexes
Nickel-Catalyzed ArylationArylboronic Acidα-Aryl-4-phenylbutanenitrileNickel(II) complexes
Addition to NitrileOrganoboronic Acidα-Bromo-γ-phenyl-α-ketiminePalladium(II), Rhodium(I)

Development of Advanced Synthetic Strategies

Future synthetic strategies involving this compound will likely move towards the construction of highly complex and stereochemically defined molecules. The development of advanced, efficient, and selective synthetic methods is crucial for unlocking its full potential as a synthetic intermediate.

Organocatalysis represents a major avenue for future exploration, particularly for asymmetric synthesis. beilstein-journals.orgrsc.orgresearchgate.netresearchgate.net Chiral organocatalysts, such as amines or phosphoric acids, could be employed to control the stereochemical outcome of reactions at the α-carbon. mdpi.com For instance, enantioselective alkylation or addition reactions using this compound as a substrate could establish a chiral center, providing access to enantiomerically enriched products that are valuable in medicinal chemistry.

Multicomponent reactions (MCRs) offer another powerful strategy for rapidly building molecular complexity. rsc.org Designing novel MCRs that incorporate this compound as one of the components could lead to the one-pot synthesis of intricate heterocyclic or polyfunctional acyclic structures.

Furthermore, the use of α-amino nitriles as versatile synthons in the total synthesis of complex natural products, such as alkaloids, highlights the potential of nitrile-containing building blocks. nih.gov By analogy, this compound could serve as a linchpin in convergent synthetic strategies, enabling the assembly of complex molecular architectures through sequential, stereocontrolled bond formations. mit.edu

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes involving this compound from traditional batch processes to continuous flow and automated platforms presents a significant opportunity for enhancing safety, efficiency, and scalability. uc.ptunimi.it

Flow chemistry is particularly well-suited for handling halogenated organic compounds. wikipedia.org Halogenation and subsequent reactions can be exothermic and require precise temperature control, which is inherently better managed in microreactors due to their high surface-area-to-volume ratio. wikipedia.org The synthesis and derivatization of this compound in a flow regime could enable safer operation at higher temperatures and pressures, potentially accelerating reaction rates and improving yields. researchgate.netsemanticscholar.org Cyanide-free methods for nitrile synthesis have already been successfully implemented in flow systems, paving the way for integrated, multi-step syntheses that start from readily available precursors and pass through a this compound intermediate. researchgate.net

Automated synthesis platforms can leverage flow chemistry to accelerate the discovery and optimization of new reactions and molecules. An automated system could rapidly screen different catalysts, reagents, and reaction conditions for the transformation of this compound, generating large libraries of derivatives for biological or materials screening. This high-throughput approach can significantly shorten the timeline for developing new functional molecules.

Platform Advantages for this compound Chemistry Potential Applications
Flow Chemistry Enhanced heat and mass transfer, improved safety for exothermic reactions, precise control over reaction parameters, ease of scalability. wikipedia.orgunimi.itSafe and scalable synthesis of this compound; high-throughput screening of catalytic cross-coupling reactions; multi-step synthesis of complex target molecules. uc.pt
Automated Synthesis Rapid reaction optimization, automated library synthesis, integration with purification and analysis.Discovery of novel catalytic transformations; generation of compound libraries for drug discovery or materials science; process development and optimization.

Potential in Materials Science Research

The combination of a phenyl ring, a polar nitrile group, and a reactive bromine atom makes this compound an intriguing candidate for applications in materials science. These functional groups can impart desirable properties such as thermal stability, flame resistance, and polarity to polymeric materials.

The nitrile group is a key component in high-performance polymers like nitrile rubber (a copolymer of acrylonitrile (B1666552) and butadiene) and polyacrylonitrile, which is used to produce carbon fibers. masterorganicchemistry.comwikipedia.orgslideshare.net The incorporation of the this compound moiety into polymer chains, either as a monomer or a post-polymerization modification agent, could introduce polarity and enhance chemical resistance. Phthalonitrile-based polymers are known for their exceptional thermal stability, and research into other nitrile-containing polymers is an active area. vt.edu

The bromine atom provides a reactive site for polymerization or for grafting onto existing polymer backbones. For example, it could be used as an initiator site for atom transfer radical polymerization (ATRP) or as a handle for "click" chemistry modifications. researchgate.net The phenyl group can contribute to the thermal stability and mechanical properties of the resulting polymer through π-stacking interactions.

Future research could explore the synthesis of novel polymers by leveraging the unique functionality of this compound. For instance, copolymerization with other vinyl monomers or its use in step-growth polymerization could lead to materials with tailored properties for applications in high-performance plastics, flame-retardant materials, or functional coatings. vt.eduresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-4-phenylbutanenitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via bromination of 4-phenylbutanenitrile using brominating agents like HBr/H₂O₂ or N-bromosuccinimide (NBS). Key variables include temperature control (0–25°C), stoichiometry of bromine donors, and solvent selection (e.g., CCl₄ or DCM). For example, slow addition of H₂O₂ minimizes side reactions like over-bromination . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product in >90% purity.

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : The nitrile group (C≡N) appears as a singlet at ~120 ppm in ¹³C NMR. The bromine atom deshields adjacent protons, causing splitting patterns (e.g., doublets for CH₂Br groups).
  • IR Spectroscopy : A sharp C≡N stretch at ~2240 cm⁻¹ and C-Br stretch near 550–650 cm⁻¹ confirm functional groups .
  • Mass Spectrometry : The molecular ion peak [M]⁺ at m/z 223 (for C₁₀H₁₀BrN) and fragment peaks (e.g., loss of Br, m/z 144) validate the structure .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The bromine and nitrile groups make it a versatile intermediate. For example:

  • Neurological Drug Synthesis : The nitrile can be hydrolyzed to carboxylic acids or converted to tetrazoles for bioisosteric replacements in receptor-targeted compounds .
  • Enzyme Inhibition Studies : The bromine atom enhances electrophilicity, enabling covalent bonding with cysteine residues in enzymes like proteases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from competing pathways (e.g., radical vs. ionic bromination). To address this:

  • Mechanistic Studies : Use radical traps (TEMPO) or isotopic labeling (D₂O) to identify intermediates .
  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR or GC-MS to optimize bromine donor addition rates and minimize side products .
  • Computational Modeling : DFT calculations (e.g., using Gaussian) can predict transition states and selectivity for bromine positioning .

Q. What strategies enhance the utility of this compound in cross-coupling reactions?

  • Methodological Answer : The bromide serves as a leaving group in Pd-catalyzed couplings:

  • Suzuki-Miyaura Reactions : Use Pd(PPh₃)₄ with aryl boronic acids in THF/Na₂CO₃ (80°C) to form biaryl derivatives.
  • Buchwald-Hartwig Amination : Couple with amines (e.g., morpholine) using Xantphos/Pd₂(dba)₃ to install nitrogen-containing moieties .
  • Solvent Effects : Polar aprotic solvents (DMF) improve solubility and reaction rates, while ligand choice (e.g., SPhos) reduces homocoupling byproducts .

Q. How does the electronic nature of this compound influence its reactivity in photochemical studies?

  • Methodological Answer : The electron-withdrawing nitrile and bromine groups stabilize radical intermediates under UV light. For example:

  • Photoredox Catalysis : Use Ru(bpy)₃²⁺ to generate aryl radicals for C–H functionalization.
  • Electrochemical Analysis : Cyclic voltammetry reveals reduction potentials (-1.2 to -1.5 V vs. Ag/AgCl), guiding its use in reductive coupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.